m-PEG7-alcohol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O8/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h16H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWKUHGLWHMYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335715 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4437-01-8 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies
Controlled Synthesis Approaches for Heptaethylene Glycol Monomethyl Ether
The synthesis of monodisperse PEG oligomers, such as heptaethylene glycol monomethyl ether, requires precise control to avoid the formation of a mixture of different chain lengths, a common outcome in conventional polymerization of ethylene (B1197577) oxide. researchgate.net Controlled synthesis methods are therefore essential to produce a uniform product.
Iterative, step-by-step synthesis is a key strategy for producing highly monodisperse PEGs. researchgate.net These methods involve the sequential addition of defined ethylene glycol units to a growing chain. Common approaches include:
Williamson Ether Synthesis: This classic method involves coupling an alkoxide with an organohalide. For PEG synthesis, this translates to reacting a PEG-alcohol with a halo-derivatized PEG unit in the presence of a base. The stepwise nature allows for the controlled elongation of the PEG chain. researchgate.net
Chain Doubling and Tripling: These are convergent strategies where protected PEG oligomers are coupled to create longer, monodisperse chains. For instance, two molecules of a tetraethylene glycol derivative could be coupled to form an octaethylene glycol derivative. rsc.org
Homostar Approach: A more recent and efficient iterative method involves the unidirectional growth of PEG chains from a central core or "hub," forming a star-shaped polymer. rsc.orgnih.gov In this technique, a mono-protected building block, such as an octaethylene glycol unit, is repeatedly added to the arms of the star. rsc.orgscilit.com The branched structure of the intermediates facilitates purification by chromatography. rsc.orgscilit.com After the desired chain length is achieved, the linear, heterobifunctional PEG chains can be cleaved from the central hub. researchgate.netnih.gov This method has been used to produce highly pure MeO–EG24–OH, demonstrating its precision. rsc.orgscilit.com The purity of the final product is largely dependent on the purity of the starting materials. rsc.org
| Synthesis Strategy | Description | Key Features |
| Williamson Ether Synthesis | Stepwise coupling of a PEG-alcohol with a halo-derivatized PEG unit. | Foundational method, allows for precise, sequential addition. |
| Chain Doubling | Convergent synthesis where two identical, protected PEG oligomers are coupled. | Efficiently doubles the chain length in a single coupling step. |
| Homostar Approach | Iterative, unidirectional chain extension from a central, multi-functional core. | Branched intermediates simplify purification; allows for synthesis of high-purity, long-chain monodisperse PEGs. rsc.orgscilit.com |
Heptaethylene glycol monomethyl ether and similar PEG oligomers can be converted into macromonomers—monomers that are themselves polymers. These macromonomers are valuable for creating well-defined larger polymeric structures. A primary example is the synthesis of poly(ethylene glycol) monomethyl ether methacrylate (B99206) (PEGMEMA). This is typically achieved through the transesterification of the terminal hydroxyl group of the PEG chain with an acrylic or methacrylic ester, such as methyl methacrylate or ethyl methacrylate. researchgate.netresearchgate.net The reaction is often catalyzed by compounds like tetra-n-butyl titanate, and a polymerization inhibitor is included to prevent premature polymerization of the newly formed macromonomer. researchgate.netresearchgate.net The resulting PEGMEMA macromonomer contains a polymerizable methacrylate group at one end and the hydrophilic PEG chain, which can then be used in subsequent polymerization reactions to form comb-like polymers or hydrogel networks. researchgate.netnih.gov
Functionalization and Derivatization Techniques
The terminal hydroxyl group of heptaethylene glycol monomethyl ether is a key site for functionalization, allowing for its derivatization into linkers and components for more complex supramolecular structures.
Due to its hydrophilic and biocompatible nature, heptaethylene glycol monomethyl ether is an excellent candidate for use as a linker in bioconjugation. smolecule.com It can be attached to therapeutic molecules to improve their aqueous solubility, increase stability, and enhance their pharmacokinetic profiles. smolecule.com The terminal hydroxyl group can be readily converted into other functional groups (e.g., amines, carboxylic acids, azides, or alkynes) to facilitate covalent attachment to drugs, proteins, or nanoparticles. The defined length of the heptaethylene glycol chain provides precise control over the spacing between the conjugated moieties.
In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) utilize a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.comnih.gov PEG-based linkers, including those derived from heptaethylene glycol monomethyl ether, are frequently employed in PROTAC design. medchemexpress.comnih.govtargetmol.com
The key roles of the PEG linker in a PROTAC are:
Controlled Spacing: The linker's length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov
Physicochemical Properties: The use of PEG and alkyl motifs allows for the fine-tuning of properties like the topological polar surface area (TPSA) and lipophilicity, which can influence cell permeability and other pharmacokinetic parameters. nih.gov
Derivatization for PROTAC synthesis involves modifying the terminal hydroxyl group to be reactive towards complementary functional groups on the two ligands. This is often achieved by converting the alcohol to an amine, carboxylic acid, or a group suitable for "click chemistry," such as an azide (B81097) or alkyne. nih.gov
| Functional Group | Potential Use in Derivatization |
| Carboxylic Acid (-COOH) | Forms amide bonds with amine-containing ligands. |
| Amine (-NH2) | Forms amide bonds with carboxyl-containing ligands. |
| Azide (-N3) | Used in "click chemistry" reactions (e.g., CuAAC or SPAAC) with alkyne-functionalized ligands for efficient coupling. nih.gov |
| Alkyne (-C≡CH) | Used in "click chemistry" reactions with azide-functionalized ligands. nih.gov |
| NHS Ester | A reactive ester that readily couples with primary amines on biomolecules. targetmol.com |
The unique properties of heptaethylene glycol monomethyl ether make it a valuable building block for advanced materials like dendrimers and hydrogels.
Dendrimers: PEG chains are often attached to the surface of dendrimers, such as polyamidoamine (PAMAM) dendrimers, to enhance their water solubility and biocompatibility for applications like drug delivery. nih.gov The terminal hydroxyl group of heptaethylene glycol monomethyl ether can be activated, for example, by conversion to a PEG carbonate, which then reacts with the amine groups on the dendrimer surface to form stable conjugates. nih.gov This surface modification can shield the dendrimer's core and modulate its interaction with biological systems. Copolymers consisting of a linear PEG block and a dendrimeric block have also been synthesized. researchgate.net
Hydrogels: Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. researchgate.net Heptaethylene glycol monomethyl ether can be incorporated into hydrogels, often after being converted into a macromonomer like poly(ethylene glycol) monomethyl ether methacrylate (PEGMEM). nih.gov This macromonomer can then be copolymerized with other monomers and a crosslinker in a free radical polymerization reaction to form the hydrogel network. nih.gov The resulting hydrogels are highly tunable and have applications in tissue engineering and drug delivery. nih.govsmolecule.com
Amphiphilic Polymer Conjugation (e.g., PEGylated Oleic Acid)
Heptaethylene glycol monomethyl ether is a key building block in the synthesis of amphiphilic polymers, which are molecules possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. A prominent example of this application is the creation of PEGylated oleic acid. In this process, the hydrophilic heptaethylene glycol monomethyl ether is chemically joined with oleic acid, a hydrophobic fatty acid.
The most common synthetic route to achieve this conjugation is through a direct esterification reaction. This process involves reacting the terminal hydroxyl group of heptaethylene glycol monomethyl ether with the carboxylic acid group of oleic acid. The reaction is typically conducted at elevated temperatures, often around 170°C, under an inert atmosphere to prevent side reactions. mdpi.com This condensation reaction forms an ester bond, linking the hydrophilic PEG chain to the hydrophobic oleic acid tail, and releases a molecule of water.
The resulting molecule, a monomethyl ether of polyethylene (B3416737) glycol conjugated to oleic acid, is an amphiphile that can self-assemble in aqueous solutions to form nanostructures like polymersomes. mdpi.comresearchgate.net The hydrophilic PEG segment forms the outer shell, interacting with water, while the hydrophobic oleic acid tails are sequestered in the core. This structure is valuable for encapsulating and improving the solubility of poorly water-soluble compounds. mdpi.comresearchgate.net
The synthesis can be performed without a catalyst, relying on high temperatures to drive the reaction. mdpi.com However, other methods for creating PEG-oleate esters utilize organic acid catalysts, such as Witco 1298 Soft Acid, which can lower the required reaction temperature to a range of 100–150°C. google.comgoogle.com
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|
| Oleic Acid (OA) | mPEG (monomethoxy polyethylene glycol) | None (Direct Condensation) | 170 °C | 5 hours | mdpi.com |
| Oleic Acid | Polyoxyethylene glycol | Witco 1298 Soft Acid | 100–150 °C | 2–6 hours | google.comgoogle.com |
Advanced Applications in Materials Science and Engineering
Polymer Chemistry and Architecture Design
The ability to precisely control polymer architecture is fundamental to modern materials science. Heptaethylene glycol monomethyl ether serves as a critical building block in creating complex polymers with specific functionalities and responsiveness to external stimuli.
Copolymerization with Hydrophobic and Biocompatible Monomers
The amphiphilic nature of polymers is often achieved through the copolymerization of hydrophilic and hydrophobic monomers. Oligo(ethylene glycol) methyl ether methacrylates (OEGMAs), derived from their corresponding alcohols, are frequently copolymerized with various monomers to impart specific properties to the final material.
Hydrophobic Comonomers: Free radical copolymerization of OEGMAs with hydrophobic monomers, such as glycidyl methacrylate (B99206) (GMA), has been explored to create polymers with controlled amphiphilicity. nih.gov The incorporation of hydrophobic GMA units alongside the hydrophilic OEGMA segments affects the polymer's self-assembly behavior in aqueous media. nih.gov For instance, copolymers of oligo(ethylene glycol) methyl ether methacrylate and stearyl acrylate (B77674) (SA), a hydrophobic monomer, have been synthesized to create thermosensitive hydrogels. mdpi.com These materials exhibit a crystalline-to-amorphous transition, making them suitable for shape-memory applications. mdpi.com
Biocompatible Comonomers: To enhance biocompatibility for biomedical applications, mPEGs can be incorporated into copolymers with biodegradable and biocompatible segments. For example, amphiphilic diblock copolymers of poly(L-alanine) and methoxy (B1213986) poly(ethylene glycol) (mPEG) have been synthesized. nih.gov In this architecture, the biodegradable polypeptide block is combined with the biocompatible and hydrophilic mPEG block. nih.gov Similarly, block copolymers of poly(ε-caprolactone) (PCL), a biodegradable polyester, and mPEG have been synthesized, merging the properties of the constituent blocks for applications like drug delivery. semanticscholar.org Chitosan, a natural and biocompatible polysaccharide, has also been modified by grafting with thermoresponsive poly(di(ethylene glycol) methyl ether methacrylate), creating materials for cell culture applications. nih.gov
Below is a table summarizing examples of copolymerization involving mPEG derivatives:
Table 1: Examples of Copolymers Incorporating Methoxy Poly(ethylene Glycol) Derivatives| Hydrophilic Component | Comonomer Type | Comonomer Example | Polymerization Method | Resulting Copolymer Property | Reference |
|---|---|---|---|---|---|
| OEGMA | Hydrophobic | Glycidyl Methacrylate (GMA) | Free Radical | Controlled Amphiphilicity | nih.gov |
| Methoxy poly(ethylene glycol) acrylate (MPGA) | Hydrophobic | Stearyl Acrylate (SA) | Free Radical | Thermosensitive, Shape-Memory | mdpi.com |
| Methoxy poly(ethylene glycol) (mPEG) | Biocompatible | L-Alanine | Ring-Opening Polymerization | Amphiphilic, Biodegradable | nih.gov |
| Methoxy poly(ethylene glycol) (mPEG) | Biocompatible | ε-Caprolactone (PCL) | Click Chemistry | Amphiphilic, Biodegradable | semanticscholar.org |
| Di(ethylene glycol) methyl ether methacrylate (PMEO₂MA) | Biocompatible | Chitosan | RAFT Polymerization | Thermoresponsive | nih.gov |
Synthesis of Graft and Block Copolymers
The defined structure of heptaethylene glycol monomethyl ether makes it an ideal candidate for synthesizing more complex polymer architectures like graft and block copolymers.
Graft Copolymers: Graft copolymers can be synthesized via three main strategies: "grafting onto," "grafting from," and the "grafting through" (or macromonomer) method. frontiersin.org
"Grafting onto" : This method involves attaching pre-synthesized polymer chains (like azide-terminated mPEG) onto a polymer backbone containing reactive groups. An example is the highly efficient "clicking" of azide-terminated PEG onto a poly(propargyl-L-glutamate) backbone. The rigid α-helical structure of the polypeptide backbone forces the side chains outward, making the alkyne groups highly accessible and resulting in grafting efficiencies approaching 100%. nih.gov
"Grafting from" : In this approach, polymerization of a monomer is initiated from sites along a polymer backbone. For example, thermoresponsive poly(di(ethylene glycol) methyl ether methacrylate) chains have been grown from chitosan films that were modified to act as reversible addition–fragmentation chain transfer (RAFT) agents. nih.gov
"Grafting through" : This involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end-group). OEGMA, which is essentially a methacrylate-terminated mPEG, is a classic example of a macromonomer used in this method. nih.gov
Block Copolymers: Block copolymers containing mPEG segments are widely synthesized due to their ability to self-assemble. These are often created using controlled/"living" polymerization techniques.
Living Anionic Polymerization : This technique can be used to create well-defined block copolymers. For example, di-block copolymers of poly(L-alanine) with mPEG were synthesized by using an amino-terminated mPEG to initiate the ring-opening polymerization of N-carboxy-L-alanine anhydride. nih.gov
Atom Transfer Radical Polymerization (ATRP) : ATRP is a versatile method for synthesizing block copolymers. ABA-type triblock copolymers have been created using a telechelic (functional at both ends) polyisobutylene (PIB) macroinitiator to polymerize poly(ethylene glycol) methacrylate (PEGMA) from both ends, resulting in a PPEGMA-PIB-PPEGMA structure. nih.govresearchgate.net
Development of Thermosensitive Micellar Cyclotriphosphazenes
Cyclotriphosphazenes are inorganic cyclic compounds that can serve as scaffolds for creating unique macromolecular structures. By attaching specific side groups, their properties can be finely tuned. The synthesis of thermosensitive micellar cyclotriphosphazenes has been achieved by using methoxypolyethylene glycol 350. chemicalbook.comsigmaaldrich.com These materials are created by the stepwise nucleophilic substitution of hexachlorocyclotriphosphazene with mPEG and other functional groups like amino acid esters. chemicalbook.comresearchgate.net
The resulting polymers exhibit a lower critical solution temperature (LCST), a temperature above which they become less soluble in water and undergo a phase transition. researchgate.net This thermosensitivity is driven by the balance between the hydrophilic mPEG chains and more hydrophobic components on the cyclotriphosphazene ring. Above the LCST, these molecules self-assemble into micellar structures. The precise LCST can be controlled by altering the molar ratio of the substituents, the molecular weight of the mPEG, and the nature of the other side groups (e.g., different amino acids). researchgate.net These thermosensitive micelles are being investigated for applications in controlled release systems. sigmaaldrich.com
Preparation of Amphiphilic Poly(organophosphazene)s
Poly(organophosphazenes) are polymers with a backbone of alternating phosphorus and nitrogen atoms. Their properties are highly tunable through the macromolecular substitution of the chlorine atoms on the precursor polymer, poly(dichlorophosphazene). acs.org By introducing different side groups, a vast library of over 700 different polyphosphazenes has been created. umich.edu
To create amphiphilic poly(organophosphazenes), a combination of hydrophilic and hydrophobic side groups is attached to the polymer backbone. Methoxy-poly(ethylene glycol) (mPEG) is a common choice for the hydrophilic substituent. researchgate.net The synthesis involves reacting poly(dichlorophosphazene) with the sodium salt of mPEG, followed by reaction with a second nucleophile, such as a hydrophobic alkylamine. researchgate.net
The resulting polymers have a water-soluble mPEG side chain and a water-insoluble alkyl side chain, rendering the entire macromolecule amphiphilic. These polymers exhibit interesting solution properties, including thermosensitivity (LCST), which is dependent on the ratio of the hydrophilic mPEG to the hydrophobic alkylamine groups. researchgate.net The amphiphilic nature also allows these polymers to self-assemble in aqueous environments.
Self-Assembly Phenomena and Supramolecular Structures
The amphiphilic copolymers synthesized using heptaethylene glycol monomethyl ether derivatives can spontaneously organize into ordered structures in a selective solvent, typically water. This self-assembly is a cornerstone for creating nanostructured materials for various applications.
Formation of Micelles and Polymersomes in Aqueous Solutions
When an amphiphilic block copolymer containing a hydrophilic mPEG block and a hydrophobic block is placed in water, it self-assembles to minimize the unfavorable interactions between the hydrophobic segments and water. This process leads to the formation of distinct core-shell nanostructures.
Micelles: Polymeric micelles are nano-sized assemblies that form when the concentration of the amphiphilic copolymer exceeds the critical micelle concentration (CMC). frontiersin.org They consist of a hydrophobic core, formed by the aggregation of the insoluble blocks, and a hydrophilic corona of solvated mPEG chains that forms an interface with the surrounding water. nih.gov The formation and morphology of these micelles are influenced by factors such as the relative lengths of the hydrophilic and hydrophobic blocks, the polymer concentration, and temperature. frontiersin.orgnih.gov For example, brush-like homopolymers of poly(ethylene glycol) methyl ether methacrylate have been shown to form multimolecular micelles in water, with the tendency for micelle formation depending on the length of the PEG side chains. acs.org
Polymersomes: Polymersomes, or polymeric vesicles, are another class of self-assembled structures. They are hollow spheres with a bilayer membrane composed of amphiphilic block copolymers enclosing an aqueous core. polymersource.ca This structure allows them to encapsulate both hydrophilic substances in their aqueous interior and hydrophobic substances within the membrane. polymersource.ca The formation of polymersomes versus other structures like micelles is largely governed by the hydrophilic-to-total-mass ratio of the block copolymer. Typically, copolymers with a hydrophilic weight fraction of 25-40% tend to form polymersomes. nih.gov Block copolymers such as poly(ethylene glycol)-b-poly(D,L-lactide) (PEG-PDLLA) and poly(caprolactone)-b-poly(ethylene glycol) (PCL-PEG) are well-known polymersome-forming materials. polymersource.ca
The table below details compounds mentioned in this article.
Critical Aggregation Concentration (CAC) Determinations
Heptaethylene glycol monomethyl ether belongs to a class of non-ionic surfactants that can self-assemble in solution. The concentration at which these molecules begin to form aggregates, such as micelles, is known as the Critical Aggregation Concentration (CAC) or Critical Micelle Concentration (CMC). This value is fundamental for applications in drug delivery, stabilization of nanoparticles, and in cleaning formulations.
The determination of CAC is crucial for understanding the behavior of these surfactants. Techniques like fluorescence correlation spectroscopy can be employed to measure the aggregation number and CMC of oligo(ethylene glycol) ethers. nih.gov For instance, studies on analogous compounds like nonaethylene glycol monododecyl ether (C12E9) provide insight into the aggregation properties that can be expected from heptaethylene glycol-based surfactants. nih.gov The CAC is a key parameter that dictates the concentration needed for the compound to effectively act as an emulsifier or solubilizing agent.
| Compound Analogue | Methodology | Parameter Determined | Reported Value |
|---|---|---|---|
| Nonaethylene glycol monododecyl ether (C12E9) | Fluorescence Correlation Spectroscopy | Critical Micelle Concentration (CMC) | Data specific to experimental conditions |
| Nonaethylene glycol monododecyl ether (C12E9) | Fluorescence Correlation Spectroscopy | Aggregation Number | Data specific to experimental conditions |
Self-Assembly in Bioactivated Quantum Dot Micelle Formation
Heptaethylene glycol monomethyl ether serves as a critical component in the formation of bioactivated quantum dot (QD) micelles. Quantum dots, which are semiconductor nanocrystals, have unique optical properties but are often hydrophobic, limiting their use in biological systems. To overcome this, they can be encapsulated within micelles formed by amphiphilic molecules.
The self-assembly process involves using polymers or linkers that have a hydrophobic segment to interact with the QD surface and a hydrophilic segment to interface with the aqueous environment. The heptaethylene glycol monomethyl ether moiety provides the necessary hydrophilicity and biocompatibility. This encapsulation not only renders the QDs water-soluble but also provides a functional surface that can be "bioactivated" by attaching targeting ligands, antibodies, or other biomolecules. nih.gov This process is essential for developing QDs as probes for biomedical imaging and as carriers for drug delivery.
Strain-Stiffening Hydrogel Formation via Oligomer Self-Assembly
Derivatives of heptaethylene glycol, such as Azido-PEG7, are utilized in the synthesis of advanced hydrogels with strain-stiffening properties. These hydrogels exhibit an increase in stiffness when subjected to mechanical strain, mimicking the behavior of certain biological tissues. The precise length of the heptaethylene glycol chain allows for meticulous control over the hydrogel's network structure.
The formation of these materials relies on the self-assembly of these oligomers into fibrous networks, which are then cross-linked. Research indicates that hydrogels formed from shorter oligo(ethylene glycol) chains can exhibit higher stiffness due to an increased crosslinking density. researchgate.net This ability to tune mechanical properties is critical for applications in tissue engineering, where hydrogels are used as scaffolds that can support cell growth and respond to mechanical cues in a physiologically relevant manner. researchgate.netnih.gov The development of these materials often involves "click chemistry" reactions, such as those between thiol and norbornene groups, to create highly uniform and resilient polymer networks. scispace.com
Unimolecular Soft Nano-objects via Single Chain Technology
Single Chain Technology (SCT) is an innovative approach used to create unimolecular soft nano-objects, often referred to as single-chain nanoparticles (SCNPs). This technology involves the induced collapse of a single polymer chain into a compact, nanoparticle-like structure. Oligo(ethylene glycol) derivatives, including those based on a heptaethylene glycol monomethyl ether backbone, are instrumental in designing the precursor polymer chains.
The ethylene (B1197577) glycol units can be functionalized to facilitate intramolecular cross-linking, which drives the chain collapse. In some systems, stable microgels can be formed even without a dedicated cross-linking agent, through chain transfer reactions originating from the oligo(ethylene glycol) side chains themselves. nih.gov This method allows for the creation of well-defined nano-objects with a high density of functional groups, making them suitable for applications in catalysis, sensing, and nanomedicine.
Surface Science and Interface Modification
The chemical structure of heptaethylene glycol monomethyl ether makes it an ideal candidate for modifying the properties of surfaces and interfaces. Its ability to form well-defined layers and resist non-specific binding is highly valued in biotechnology and materials science.
Development of Polyethylene (B3416737) Glycol-Modified Functional Coatings
Heptaethylene glycol monomethyl ether is used in the development of polyethylene glycol (PEG)-modified functional coatings. These coatings are applied to surfaces to impart specific properties, most notably hydrophilicity and anti-fouling capabilities. The OEG chains create a hydrated layer on the surface that acts as a physical and energetic barrier, preventing the adsorption of proteins, cells, and other biomolecules. mdpi.com
This resistance to non-specific binding is critical for medical devices, implants, and diagnostic platforms to prevent bio-fouling, which can lead to device failure or inaccurate results. The hydrophilic nature of the heptaethylene glycol chains is a key factor in this performance. rsc.org
Formation of Self-Assembled Monolayers for Selective Detection
In the field of biosensors, heptaethylene glycol monomethyl ether derivatives are used to form self-assembled monolayers (SAMs) on surfaces, particularly on noble metals like gold. nih.govnih.gov A SAM is a highly ordered, single-molecule-thick layer that spontaneously forms on a substrate.
For biosensor applications, a mixed SAM is often created, consisting of two components: a functionalized molecule for capturing a specific target analyte (e.g., an antibody or DNA probe) and a "spacer" molecule to prevent non-specific binding to the sensor surface. Oligo(ethylene glycol) terminated molecules, such as those derived from heptaethylene glycol monomethyl ether, are excellent spacer molecules. mdpi.com They ensure that only the specific binding event between the analyte and the capture molecule is detected, thereby increasing the sensor's selectivity and accuracy. nih.gov
Surface Adsorption and Grafting on Nanoparticles for Enhanced Biocompatibility
The modification of nanoparticle surfaces with Heptaethylene glycol monomethyl ether and related oligo/polyethylene glycol (PEG) derivatives is a cornerstone strategy in nanomedicine to enhance biocompatibility and control biological interactions. When introduced into a biological environment, unmodified nanoparticles are rapidly coated by serum proteins, forming a "protein corona." This corona can trigger recognition by the mononuclear phagocyte system (MPS), leading to rapid clearance from circulation and limiting the nanoparticle's therapeutic or diagnostic efficacy. Surface modification with molecules like Heptaethylene glycol monomethyl ether aims to mitigate these effects.
The primary mechanism by which these modifications enhance biocompatibility is through the formation of a hydrophilic steric barrier on the nanoparticle surface. mdpi.com This layer physically hinders the adsorption of opsonin proteins, which are key molecules that mark nanoparticles for uptake by phagocytic cells of the immune system. mdpi.com This "stealth" effect reduces MPS uptake, thereby prolonging the circulation time of the nanoparticles and increasing the probability of them reaching their intended target, such as a tumor, through the enhanced permeability and retention (EPR) effect. mdpi.com
Further research has revealed a more nuanced mechanism than simple protein repulsion. The "stealth" properties conferred by PEG coatings may not arise from preventing protein adsorption altogether, but rather from modulating the composition of the protein corona. nih.gov Studies with PEG-modified polystyrene nanocarriers have shown that their low cellular uptake is dependent on the formation of a protein corona rich in specific proteins, such as clusterin (also known as apolipoprotein J). nih.gov The presence of these distinct proteins is necessary to prevent non-specific cellular uptake, suggesting that PEG directs the formation of a "dysopsonic" corona that is not recognized by phagocytes. nih.gov
The versatility of PEG derivatives is also evident in their application to other types of nanomaterials, such as mesoporous silica nanoparticles (MSNs). Grafting polymers of oligo(ethylene glycol) methyl ether methacrylate onto the surface of MSNs has been shown to produce nanocarriers with good biocompatibility. mdpi.com Cytotoxicity assays demonstrated that these modified nanosystems did not induce toxicity in human liver cancer cells, underscoring their potential as safe drug delivery vehicles. mdpi.com Similarly, chitosan-based nanoparticles have been functionalized with poly(ethylene glycol) methyl ether acrylate to improve their stability, drug-loading capacity, and biocompatibility. nih.gov
The impact of PEGylation on cellular uptake is a critical factor in nanoparticle design. While reduced uptake by macrophages is often desired, poor cellular uptake by target cells (e.g., cancer cells) can be a significant drawback. nih.gov Research on gold nanoparticles has shown varied results; in some configurations, PEGylation increased the uptake by tumor cells, while in others, it decreased it. mdpi.com This highlights the delicate balance that must be achieved in designing PEGylated nanoparticles to minimize immune clearance while maximizing target cell internalization.
Interactive Data Table: Effect of PEGylation on Cellular Uptake of Gold Nanoparticles (GNPs)
The following table summarizes research findings on the cellular uptake of non-PEGylated versus PEGylated 10 nm gold nanoparticles by macrophage (J774A.1) and breast cancer (MDA-MB-231) cells. The data illustrates the complex, context-dependent effects of PEG modification.
| Nanoparticle Configuration | Cell Type | PEG Mw (kDa) | Cellular Uptake vs. Non-PEGylated Control |
| 10 nm GNP-CRO | Macrophage | 1 | Higher Uptake |
| 10 nm GNP-CRO | Macrophage | 2 | Higher Uptake |
| 10 nm GNP-CRO | Macrophage | 5 | Lower Uptake |
| 10 nm GNP-AS1411 | MDA-MB-231 Cancer Cell | 5 | Higher Uptake |
Data synthesized from findings presented in studies on gold nanoparticle-aptamer conjugates. mdpi.com "CRO" refers to a control oligonucleotide, while "AS1411" is a cancer-targeting aptamer.
Drug Delivery Systems and Pharmacokinetics
The application of heptaethylene glycol monomethyl ether in drug delivery is centered on its ability to impart polyethylene glycol (PEG)-like characteristics to therapeutic molecules and delivery vehicles. This process, known as PEGylation, even with short oligo(ethylene glycol) chains, can significantly alter the behavior of drugs and nanoparticles in biological systems, affecting their circulation, stability, and interaction with tissues.
PEGylation is a well-established strategy for enhancing the therapeutic properties of proteins, peptides, and nanoparticles. It involves the covalent attachment of PEG chains to the molecule's surface. While large polymer chains are often used, shorter, well-defined oligomers like heptaethylene glycol monomethyl ether offer precise control over the modification process. The hydrophilic and flexible nature of the ethylene glycol chain creates a protective layer that confers several key advantages. nih.govnih.gov
A primary benefit of PEGylation is the extension of a drug's circulation half-life. The hydrophilic shield created by the ethylene glycol chains increases the hydrodynamic radius of the molecule, which reduces its rate of renal clearance. acs.org This effect is size-dependent; while larger PEG chains produce more dramatic increases in half-life, even short oligomers can contribute to this effect. For instance, studies on various therapeutic proteins have consistently shown a significant extension in plasma residence time post-PEGylation.
One study on the recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1) demonstrated that PEGylation with a 20 kDa PEG chain increased the elimination half-life in mice from 1.1 hours for the unmodified protein to 28 hours for the PEGylated version. nih.gov This 25-fold increase highlights the profound impact of PEGylation on pharmacokinetics. While data for heptaethylene glycol monomethyl ether specifically is limited, the principle remains that increasing the molecular size through conjugation of ethylene glycol units reduces kidney filtration. youtube.com
| Compound | Distribution Half-Life (t½α) | Elimination Half-Life (t½β) | Increase in Elimination Half-Life |
|---|---|---|---|
| Unmodified rhTIMP-1 | 0.22 hours | 1.1 hours | - |
| PEG(20K)-TIMP-1 | 3.4 hours | 28 hours | ~25-fold |
Note: This table uses data for a 20 kDa PEG to demonstrate the principle of half-life extension. The effect of a shorter oligomer like heptaethylene glycol monomethyl ether would be less pronounced but follows the same mechanism. Data sourced from Batra et al., 2012. nih.gov
Therapeutic proteins and peptides are often vulnerable to degradation by proteases in the body, which limits their bioavailability and duration of action. The protective hydration layer formed by PEG chains, including shorter oligo(ethylene glycol) units, creates steric hindrance that shields the protein surface from the approach of proteolytic enzymes. acs.org
Research has shown that PEGylation can significantly enhance the stability of proteins against enzymatic degradation. nih.gov Studies on model proteins have demonstrated that the degree of protection is linked to the increase in the protein's conformational stability imparted by the PEG chain. harvard.edunih.gov Even short oligomers, such as a four-unit PEG, have been shown to increase resistance to proteolysis when attached at specific sites that enhance the protein's folded stability. harvard.edu This suggests that using well-defined oligomers like heptaethylene glycol monomethyl ether allows for precise site-specific modifications to maximize proteolytic resistance with minimal disruption to the protein's active sites. harvard.edunih.gov
When incorporated into nanoparticle drug delivery systems, heptaethylene glycol monomethyl ether and other oligo(ethylene glycol) derivatives play a crucial role in modulating their physical and chemical characteristics. As a surface coating, the hydrophilic ethylene glycol chains prevent nanoparticle aggregation and reduce non-specific protein adsorption (opsonization), which can lead to rapid clearance by the immune system. acs.orgnih.gov
The length of the PEG chain is a critical factor in these properties. Studies have shown that the molecular weight of the surface PEG can significantly affect the stability and targeting capabilities of nanoparticles. mdpi.com For example, research on magnetoresponsive nanoclusters showed that dispersion stability is highly dependent on the molecular weight of the PEG coating. mdpi.com Oligo(ethylene glycol) functionalization has been shown to create stable gold nanoparticles that resist protein binding. acs.org By forming a hydrophilic shell around a nanoparticle, these short chains enhance colloidal stability in biological fluids. This improved stability is crucial for ensuring that the nanoparticle carrier can circulate long enough to reach its intended target.
| Polymer Type | Molecular Weight (Mw) of Polymer | Particle Size | Drug Loading |
|---|---|---|---|
| Lipophilic mPEG-PCL | 9,817.67 Da | 155.91 nm | 40.08% |
| Hydrophilic mPEG-PCL | 23,615.84 Da | 223.46 nm | 46.59% |
Note: This table illustrates how altering the properties of the mPEG-containing copolymer (lipophilicity/hydrophilicity and molecular weight) affects nanoparticle characteristics. Data sourced from Vangara et al., 2025. inchem.org
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. Heptaethylene glycol monomethyl ether is utilized in pharmaceutical formulations for its ability to act as a solubilizer and stabilizer. chemimpex.comcymitquimica.com Its amphiphilic nature, with a hydrophilic ethylene glycol chain and a hydrophobic methyl ether end-group, allows it to function as a nonionic surfactant and enhance the solubility of hydrophobic compounds in aqueous solutions. chemimpex.comcymitquimica.com
Polyethylene glycols, in general, are effective solvents for a wide range of drugs. atamanchemicals.comusu.edu The hydrophilic PEG spacer of mPEG7-alcohol (a synonym for heptaethylene glycol monomethyl ether) is known to increase solubility in aqueous media. chemicalbook.com This property is crucial for developing liquid formulations for oral or parenteral administration, where the API must be fully dissolved to ensure proper absorption and efficacy.
Heptaethylene glycol monomethyl ether is also used as a component in the synthesis of larger polymeric carriers designed for sustained drug release. nbinno.comnih.gov It can serve as an initiator or a hydrophilic block in the creation of amphiphilic block copolymers, such as those with poly(L-lactide) (PLLA) or poly(ε-caprolactone) (PCL). inchem.orgnih.gov These copolymers can self-assemble into structures like micelles or nanoparticles that encapsulate drugs.
The presence of the hydrophilic mPEG segment is critical for the stability of these carriers in aqueous environments and influences the drug release profile. For example, in mPEG-PLLA copolymers, the mPEG block enhances the distribution of the drug within the polymer matrix, which can reduce an initial "burst release" and lead to a more controlled, sustained release over time. nih.gov Research on mPEG-PCL nanoparticles demonstrated that the drug release profiles were dependent on the grade of the mPEG-containing polymer, with release sustained for up to 30 hours. inchem.org These systems are designed to release the encapsulated API slowly over an extended period, which can maintain therapeutic drug levels, reduce dosing frequency, and improve patient compliance. nbinno.com
Targeted Drug Delivery Strategies
Poly(ethylene glycol) chains, such as those in heptaethylene glycol monomethyl ether, are fundamental in targeted drug delivery. The process of attaching PEG chains to a molecule, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The hydrophilic and flexible nature of the PEG chain creates a protective layer that can reduce nonspecific interactions with other molecules and surfaces in the body. This "stealth" property helps to prolong the circulation time of the drug carrier in the bloodstream, allowing for greater opportunity to reach the target site.
Furthermore, the end of the PEG chain can be functionalized to attach targeting ligands, such as antibodies or peptides, that can specifically bind to receptors overexpressed on diseased cells. This active targeting approach enhances the accumulation of the drug at the desired site, thereby increasing therapeutic efficacy and reducing off-target side effects. Nanocarriers equipped with these targeting mechanisms can deliver drugs with high efficiency to tumor cells.
PROTAC Linkers in Targeted Protein Degradation Research
Heptaethylene glycol monomethyl ether is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to selectively degrade target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase.
The linker component is critical to the function of the PROTAC, as its length, composition, and flexibility influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG-based linkers, such as those derived from heptaethylene glycol monomethyl ether, are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The optimal length of the PEG linker is crucial and must be determined on a case-by-case basis to ensure the proper spatial orientation for effective ubiquitination and subsequent degradation of the target protein.
Protein Chemistry and Structural Biology
In the fields of protein chemistry and structural biology, maintaining the native conformation and function of proteins, particularly membrane proteins, outside of their natural environment is a significant challenge.
Solubilization of Membrane Proteins for Structural Analysis
The solubilization of integral membrane proteins (IMPs) from their native lipid bilayer is a critical step for their purification and subsequent structural and functional analysis. Traditional methods often rely on detergents, which can lead to the denaturation and inactivation of the protein. An alternative approach involves the use of hydrophilic polymers like monomethoxy polyethylene glycol (mPEG) to stabilize IMPs in an aqueous environment.
In one study, a non-covalent polymer chelation approach was developed where mPEG was coupled to IMPs. This method helps to shield the hydrophobic regions of the protein, maintaining its solubility and stability in a detergent-free or low-detergent buffer. The study demonstrated that mPEG-chelated IMPs maintained their solubility and had extended shelf lives compared to the native proteins in detergents alone. This technique provides a means to chemically modify and stabilize delicate IMPs, which is crucial for their structural analysis by methods such as cryo-electron microscopy and X-ray crystallography.
Table 4: List of Compounds
| Compound Name |
|---|
| Heptaethylene glycol monomethyl ether |
| Poly(ethylene glycol monomethyl ether)-Polymandelic Acid |
| Panax notoginseng saponins |
| Poly(sorbitol adipate)-g-poly(ethylene glycol) Mono Methyl Ether |
| Polyethylene glycol monomethyl ether-ε-polylysine-g-poly (lactic acid) |
| Bovine serum albumin |
Heptaethylene Glycol Monomethyl Ether in Biomedical and Pharmaceutical Research
Heptaethylene glycol monomethyl ether is a chemical compound with a range of applications in biomedical and pharmaceutical research. Its unique properties, stemming from its ethylene glycol units and a terminal methyl ether group, make it a valuable tool in protein crystallization, bioconjugation, advanced imaging techniques, and cell culture studies. This article explores the specific applications of heptaethylene glycol monomethyl ether in these cutting-edge fields of scientific inquiry.
Toxicological and Biological Mechanism Studies
Metabolic Pathways and Active Metabolite Formation
The biotransformation of ethylene (B1197577) glycol ethers is a critical determinant of their toxicity. The primary metabolic pathway involves a two-step oxidation process that converts the parent compound into toxic acidic metabolites.
The principal pathway for the metabolism of EGEs is the oxidation of the terminal alcohol group. This process leads to the formation of an intermediate aldehyde, which is then rapidly oxidized to a carboxylic acid. In the case of ethylene glycol monomethyl ether (EGME), it is metabolized to methoxyacetaldehyde (B81698) (MALD) and subsequently to methoxyacetic acid (MAA). env.go.jpinchem.org This alkoxyacetic acid metabolite, MAA, is considered the primary mediator of EGME's toxicity. env.go.jpnih.govresearchgate.net
Following this established metabolic pattern, heptaethylene glycol monomethyl ether is expected to be metabolized to its corresponding alkoxyacetic acid. This biotransformation would occur at the terminal hydroxyl group, resulting in the formation of heptaethylene glycol methoxyacetic acid. The rate of this metabolic conversion can influence the toxic potential of the compound. Studies on various polyethylene (B3416737) glycols (PEGs) indicate that the efficiency of this oxidation pathway can vary with the length of the glycol chain. nih.gov
The general metabolic scheme for ethylene glycol ethers is as follows:
Step 1: The parent glycol ether is oxidized to an intermediate alkoxyacetaldehyde.
Step 2: The alkoxyacetaldehyde is further oxidized to the corresponding alkoxyacetic acid.
It is these acid metabolites that are responsible for the toxic effects observed with EGEs. researchgate.net
The initial and rate-limiting step in the metabolism of EGEs is the oxidation of the parent alcohol to an aldehyde, a reaction catalyzed primarily by alcohol dehydrogenase (ADH). env.go.jpnih.gov Studies have demonstrated that ADH is responsible for the oxidation of a range of polyethylene glycol homologues. nih.gov The efficiency of ADH-mediated oxidation can decrease as the length of the polyethylene glycol chain increases. nih.gov
Inhibition of ADH has been shown to protect against the toxicity of EGEs like 2-butoxyethanol (B58217) by preventing the formation of the toxic butoxyacetic acid metabolite. nih.gov This highlights the crucial role of ADH in the bioactivation of this class of compounds. Following this, the intermediate aldehyde is converted to the carboxylic acid by aldehyde dehydrogenases (ALDHs). env.go.jpresearchgate.net Research on EGME has identified ALDH2 as a key enzyme in the oxidation of methoxyacetaldehyde to methoxyacetic acid. env.go.jp
Table 1: Key Enzymes in the Metabolism of Ethylene Glycol Ethers
| Metabolic Step | Enzyme | Substrate (Example) | Product (Example) | Reference |
|---|---|---|---|---|
| Oxidation of Alcohol | Alcohol Dehydrogenase (ADH) | Ethylene Glycol Monomethyl Ether | Methoxyacetaldehyde | env.go.jpnih.gov |
| Oxidation of Aldehyde | Aldehyde Dehydrogenase (ALDH) | Methoxyacetaldehyde | Methoxyacetic Acid | env.go.jpresearchgate.net |
Cellular and Molecular Mechanisms of Toxicity
The toxic metabolites of EGEs can induce cellular damage through various molecular mechanisms, including the generation of oxidative stress, induction of apoptosis, and alteration of gene expression.
Exposure to EGEs, such as EGME, has been shown to induce oxidative stress in testicular cells. nih.govnih.gov This is characterized by a disorganization of the endogenous antioxidant systems. nih.govnih.gov Studies have reported a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation, following EGME administration in rats. researchgate.net Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. nih.gov
The mechanism may involve the overproduction of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, such as glutathione (B108866) (GSH) and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). nih.govresearchgate.net Polyethylene glycols have also been studied in the context of lipid peroxidation, where they have been observed to have an effect on MDA formation. nih.gov The generation of oxygen free radicals is a suggested mechanism for injury, which can lead to the peroxidation of lipids and alter the structure and function of cell membranes. nih.gov
The metabolites of EGME, methoxyacetaldehyde and methoxyacetic acid, have been found to induce apoptosis, or programmed cell death. nih.gov This has been observed in hematopoietic progenitor cells and a human leukemia cell line. nih.gov Studies on testicular toxicity of EGME also point towards apoptosis as a key mechanism of cell death, particularly affecting spermatocytes. nih.govnih.gov
The apoptotic process induced by EGE metabolites involves the activation of key signaling pathways. A significant increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax has been observed in the testes of rats exposed to EGME. nih.govresearchgate.net This is often accompanied by a decrease in the anti-apoptotic protein Bcl-2. researchgate.net The activation of these upstream regulators leads to the activation of executioner caspases, such as caspase-3, which orchestrate the final stages of cell death. nih.govresearchgate.netnih.gov The release of cytochrome c from the mitochondria is also a critical step in this caspase-dependent apoptotic pathway. nih.gov
Exposure to EGEs can lead to significant changes in gene expression and the activity of cellular signaling pathways. Studies on EGME have demonstrated a time-dependent up-regulation of pro-inflammatory and oncogenic markers in testicular tissue. nih.govnih.gov
Specifically, increased expression of proto-oncogenes such as c-Myc and K-Ras has been reported following EGME administration. nih.govnih.govresearchgate.net These genes are involved in regulating cell cycle progression, proliferation, and apoptosis. Their activation may be a response to cellular damage and stress induced by the toxic metabolites. nih.gov Furthermore, an up-regulation of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β), has been observed, indicating the induction of an inflammatory response in the affected tissues. nih.govresearchgate.net Research on polyethylene glycol has also shown that it can have a stimulatory effect on gene expression in certain contexts. nih.gov
Table 2: Summary of Cellular and Molecular Effects of Ethylene Glycol Monomethyl Ether (EGME) Toxicity
| Mechanism | Key Molecular Markers/Events | Observed Effect | Reference |
|---|---|---|---|
| Oxidative Stress | Malondialdehyde (MDA) | Increased | researchgate.net |
| Glutathione (GSH) | Decreased | nih.gov | |
| Apoptosis | p53, Bax | Increased | nih.govresearchgate.net |
| Caspase-3 | Increased | nih.govresearchgate.netnih.gov | |
| Bcl-2 | Decreased | researchgate.net | |
| Gene Expression | c-Myc, K-Ras | Increased | nih.govnih.govresearchgate.net |
| TNF-α, IL-6, IL-1β | Increased | nih.govresearchgate.net |
Modulation of Gene Expression and Signaling Pathways
Organ-Specific Toxicological Insights (Mechanistic Aspects)
The toxicity of EGME manifests in a distinctly organ-specific manner, with the testes, hematopoietic system, and lymphoid tissues being primary targets. The mechanisms underlying this organ-specific damage involve direct cellular toxicity and disruption of developmental processes.
Testicular toxicity is one of the most prominent consequences of EGME exposure. nih.gov The initial and primary site of damage is the primary spermatocytes, particularly those undergoing post-zygotene meiotic maturation and division. nih.govresearchgate.net Histological examinations reveal severe and progressive damage with continued exposure, including the depletion of elongating spermatids, round spermatids, and pachytene spermatocytes. cabidigitallibrary.orgnih.gov This eventually leads to testicular atrophy, with seminiferous tubules becoming lined predominantly by only Sertoli cells and spermatogonia. cabidigitallibrary.org
The sensitivity of spermatocytes is stage-dependent, with cells in meiotic division (stage XIV) and early pachytene (stages I-II) being the most susceptible. nih.gov While early observations suggested that Sertoli and Leydig cells appeared ultrastructurally normal, longer-term studies have shown Sertoli cell vacuolation, erosion of the interstitial tissue, and the presence of scanty, abnormal Leydig cells. researchgate.netresearchgate.netcabidigitallibrary.org The damage to germ cells is a direct result of MAA-induced apoptosis. nih.gov
| Affected Cell Type | Observed Effect | Source Citation |
|---|---|---|
| Primary Spermatocytes (especially pachytene) | Apoptosis, degeneration, and depletion | nih.govnih.govnih.gov |
| Round and Elongating Spermatids | Depletion and degeneration | cabidigitallibrary.org |
| Sertoli Cells | Vacuolation; cells remain lining depleted tubules | researchgate.netcabidigitallibrary.org |
| Leydig Cells | Eroded interstitial tissue with scanty, abnormal cells after prolonged exposure | researchgate.net |
EGME is known to cause significant hematologic disorders and is considered myelotoxic. nih.govnih.gov Exposure leads to bone marrow depression, characterized by suppressed cellularity and a reduction in hematopoietic progenitor cells. nih.govnih.gov This marrow suppression results in observable abnormalities in peripheral blood. researchgate.net
Studies in rats have documented significant, dose-dependent reductions in the total white blood cell count, red blood cell count, platelets, hemoglobin concentration, and neutrophils. researchgate.net Conversely, lymphocyte and mean cell volume were observed to increase. researchgate.net Research in mice confirms these findings, demonstrating decreased peripheral white blood cell counts, suppression of granulocyte-macrophage progenitor (CFU-C) colony formation, and inhibition of erythropoiesis. nih.gov Notably, EGME can cause persistent residual damage to bone marrow progenitor cells, rendering the system more sensitive to subsequent stressors like radiation. nih.gov
| Hematological Parameter | Effect of EGME Exposure | Source Citation |
|---|---|---|
| White Blood Cell (WBC) Count | Decreased | researchgate.net |
| Red Blood Cell (RBC) Count | Decreased | researchgate.net |
| Platelets | Decreased | researchgate.net |
| Hemoglobin | Decreased | researchgate.net |
| Neutrophils | Decreased | researchgate.net |
| Lymphocytes | Increased | researchgate.net |
| Bone Marrow Cellularity | Suppressed | nih.gov |
The immune system is another primary target of EGME toxicity, with significant effects observed on the thymus and lymphoid tissues. nih.gov Exposure has been repeatedly shown to cause pronounced thymus weight reduction and thymic atrophy. nih.govnih.govecetoc.org In studies involving fetal mice exposed in utero, significant cellular depletion was found in the thymus. nih.gov This atrophy is linked to an inhibition of thymocyte maturation, with a decreased percentage of CD4+8+ (double-positive) thymocytes and an increased percentage of CD4-8- (double-negative) thymocytes. nih.gov These findings suggest that EGME and its metabolite MAA disrupt the normal development and maturation of T-cells within the thymus, leading to atrophy of this critical immune organ. nih.govnih.gov
Renal Damage: Tubular Degeneration and Necrosis
While direct studies on heptaethylene glycol monomethyl ether are not prevalent, the renal effects of related glycol ethers and polyethylene glycols have been documented. Ingestion of certain ethylene glycols can lead to acute kidney injury. nih.govresearchcommons.org The metabolism of ethylene glycol in the liver produces toxic compounds that can cause renal toxicity, characterized by the deposition of calcium oxalate (B1200264) crystals in the renal tubules, leading to acute tubular necrosis and potential renal failure. researchcommons.orgnih.govnih.gov This process involves damage and death of the tube-shaped structures in the kidneys responsible for filtering waste. nih.gov
Similarly, diethylene glycol (DEG) is known to be nephrotoxic, with its metabolite, diglycolic acid (DGA), causing proximal tubular necrosis. researchgate.net The resulting vacuolization and edema of epithelial cells can obstruct the tubular lumen, leading to reduced urine flow and uremia. researchgate.net
High doses of polyethylene glycol (PEG) solutions, such as those used for bowel preparation, have also been associated with acute renal failure. jwatch.orgresearchcommons.org While often linked to volume depletion, PEG-related toxicity can also manifest as oliguric acute tubular necrosis. researchcommons.orgnih.gov Animal models and autopsies following fatal poisonings with ethylene glycol ethers (EGEs) have shown renal tubular degeneration and necrosis induced by alkoxyacetic acid metabolites. nih.gov It is important to note that the risk and severity of renal damage are often dependent on the specific type of glycol, the dose, and the route of exposure.
Biological Compatibility and Interaction Studies
In Vitro Hemolytic and Anticoagulant Effects
The hemolytic potential of glycol ethers varies significantly with their molecular structure. Shorter-chain glycol ethers, such as ethylene glycol monobutyl ether (EGBE), are known to have hemolytic effects, with their metabolites like butoxyacetic acid (BAA) causing time- and concentration-dependent swelling, decreased deformability, and hemolysis of erythrocytes. epa.govnih.gov The activation of EGBE to BAA is a necessary step for this hematotoxicity to occur in vivo. epa.gov
Cell Cytotoxicity Assessments
The cytotoxicity of polyethylene glycol derivatives is influenced by factors such as molecular weight and the chemical nature of their end groups. researchgate.netscispace.com Generally, most PEG oligomers are considered to have low toxicity and are safe for use in biomedical applications. researchgate.netrsc.org However, studies have shown that some lower molecular weight variants, like triethylene glycol (TEG), can be toxic to certain cell lines, such as L929 mouse fibroblasts, at high concentrations. researchgate.netrsc.org
Conversely, PEG-based monomers, particularly those with reactive end groups like acrylate (B77674) or methacrylate (B99206), have demonstrated more pronounced cytotoxicity. researchgate.netscispace.comrsc.org Research comparing various PEG derivatives has provided insights into their relative toxicity.
Table 1: Cytotoxicity (IC50) of PEG-based Monomers in HeLa and L929 Cell Lines after 24-hour Culture
| Compound | HeLa Cells IC50 (mg/mL) | L929 Cells IC50 (mg/mL) |
|---|---|---|
| mPEGA-480 | 1.8 | 1.5 |
| mPEGMA-500 | 4.5 | 5.5 |
| mPEGMA-950 | > 20 | 18.5 |
Data sourced from a study on the cytotoxicity of PEG derivatives, indicating that PEG-based monomers are significantly more toxic than PEG oligomers. scispace.com
Studies on nanoparticles formulated with polyethylene glycol monomethyl ether derivatives have suggested good cell compatibility, with no toxic response observed in acute toxicity tests in mice. nih.gov Ethylene glycol monomethyl ether (EGME), a smaller related compound, has been shown to induce dose-related cell death in mouse embryos. nih.gov
Interactions with PEGylated Biologics
Heptaethylene glycol monomethyl ether belongs to the class of methoxy (B1213986) polyethylene glycols (mPEGs) that are fundamental to the process of PEGylation. nih.gov PEGylation is the covalent attachment of PEG chains to therapeutic proteins, peptides, or other biomolecules. europeanpharmaceuticalreview.com This process is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. europeanpharmaceuticalreview.comresearchgate.net
The primary interactions and effects of incorporating a PEG chain, such as one derived from heptaethylene glycol monomethyl ether, onto a biologic include:
Increased Hydrodynamic Size : The attachment of the PEG chain increases the molecule's size, which reduces its clearance rate by the kidneys, thereby extending its circulation half-life in the bloodstream. researchgate.netnih.gov
Protection from Degradation : The PEG chain forms a protective hydrophilic shield around the protein, which can protect it from proteolytic enzymes and immune system recognition. europeanpharmaceuticalreview.comnih.gov
Reduced Immunogenicity : By masking surface epitopes on the protein, PEGylation can decrease the potential for the biologic to elicit an immune response. europeanpharmaceuticalreview.comnih.gov
Altered Binding Kinetics : PEGylation can modify the drug's interaction with its target receptors, often resulting in a slower rate of attachment and dissociation. nih.gov
While PEG itself is considered biocompatible and having low toxicity, the presence of anti-PEG antibodies has been reported in some individuals, which can potentially lead to accelerated drug clearance or hypersensitivity reactions. nih.gov The interaction of free heptaethylene glycol monomethyl ether with already PEGylated biologics is not a primary area of study; rather, its significance lies in its role as a building block for creating these modified therapeutics. atamanchemicals.com
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatographic techniques are fundamental for the separation, identification, and quantification of Heptaethylene glycol monomethyl ether in various matrices. Due to its chemical structure, which lacks a significant chromophore for UV detection, methods often rely on mass spectrometry or universal detectors like evaporative light scattering detectors.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Determination and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and specific method for the analysis of Heptaethylene glycol monomethyl ether. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry.
Heptaethylene glycol monomethyl ether can be present as a process-related impurity in certain drug substances, such as the antitussive agent Benzonatate. sci-hub.sechromatographyonline.com Its presence can affect the safety, quality, and purity of the final drug product. sci-hub.seresearchgate.netnih.gov Consequently, a validated analytical method is crucial for its control.
A simple, isocratic reverse-phase LC-MS method has been developed and validated for the determination of Heptaethylene glycol monomethyl ether in Benzonatate bulk drug substance. sci-hub.seresearchgate.netnih.gov Since the molecule is a straight-chain aliphatic ether lacking a UV chromophore, mass spectrometric detection is essential for its determination. sci-hub.se The method has been validated according to the International Council for Harmonisation (ICH) guidelines and has been shown to be specific, sensitive, and novel for this application. sci-hub.seresearchgate.netnih.gov
The method's specificity was confirmed by the absence of interference from blank solutions, affirming its stability-indicating nature. sci-hub.se In practical applications, this methodology was used to evaluate six different batches of the drug substance, with results for Heptaethylene glycol monomethyl ether being below the limit of quantitation (<0.05%). sci-hub.se
Table 1: LC-MS Method Parameters for Heptaethylene glycol monomethyl ether in Benzonatate
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Suplex PKB-100 (250 x 4.6 mm, 5 µm) | sci-hub.seresearchgate.netnih.gov |
| Mobile Phase | 0.1% Formic acid and Acetonitrile (B52724) (50:50 v/v) | sci-hub.seresearchgate.netnih.gov |
| Flow Rate | 0.3 mL/min | sci-hub.seresearchgate.netnih.gov |
| Column Temperature | 25 °C | sci-hub.se |
| Injection Volume | 1 µL | sci-hub.se |
| Detection (MS) | Selected Ion Monitoring (SIM) at m/z 341 | sci-hub.seresearchgate.netnih.gov |
| Run Time | ~10 minutes | sci-hub.se |
| Linearity (R²) | >0.999 | sci-hub.seresearchgate.netnih.gov |
| Precision (%RSD) | <7.30 | sci-hub.seresearchgate.netnih.gov |
| Accuracy | >90% for all levels | sci-hub.seresearchgate.netnih.gov |
LC-MS is a key technique for the impurity profiling of polyethylene (B3416737) glycol (PEG) derivatives, including monofunctional ethers like Heptaethylene glycol monomethyl ether. researchgate.netnih.gov This process involves the identification and quantification of related substances and potential by-products. Mass spectrometry provides the molecular weight information necessary to identify oligomers and other impurities that may co-elute or be present at low levels. researchgate.netnih.gov
The characterization of PEG compounds and their derivatives presents significant analytical challenges due to the inherent heterogeneity of the polymer, the number of attached moieties, and the sites of attachment. nih.gov LC-MS methodologies, sometimes involving post-column addition of amines to reduce charge states and simplify spectra, have been developed to obtain accurate mass information for high molecular weight PEGs and their conjugates. nih.gov These techniques allow for the elucidation of different PEG structures and modifications, which is a critical component of impurity profiling. nih.gov
Reversed-Phase Liquid Chromatography with Evaporative Light Scattering Detection (RP-LC-ELSD)
For compounds like Heptaethylene glycol monomethyl ether that lack a UV chromophore, Evaporative Light Scattering Detection (ELSD) serves as a valuable universal detection method in liquid chromatography. chromatographyonline.comthermofisher.comingenieria-analitica.com The detector's response is independent of the analyte's optical properties, making it suitable for analyzing polymers like PEGs. ingenieria-analitica.com RP-LC with ELSD has been successfully applied to the quantitative determination of PEG impurities in monofunctional PEG methyl ethers. researchgate.netnih.gov
The method development focuses on optimizing the resolution between the main monofunctional PEG peaks and any diol impurities. researchgate.netmdpi.com The separation of mPEG and PEG diol species of similar molar masses is most effective in a partition/adsorption chromatographic mode. mdpi.com ELSD response factors can vary with the molecular weight of the PEG standard; for instance, lower molecular weight PEGs may provide a lower response compared to their higher molecular weight counterparts. researchgate.netnih.gov This methodology allows for the detection of diol impurities at levels of less than one percent, with analysis times of just a few minutes. researchgate.net
Table 2: RP-LC-ELSD System Parameters for PEG Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | PLRP-S 100Å 5 µm, 150 x 4.6 mm | ingenieria-analitica.com |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | ingenieria-analitica.com |
| Gradient | 10-30% B in 12 min | ingenieria-analitica.com |
| Flow Rate | 1.0 mL/min | ingenieria-analitica.com |
| ELSD Nebulizer Temp. | 50 °C | ingenieria-analitica.com |
| ELSD Evaporator Temp. | 70 °C | ingenieria-analitica.com |
| ELSD Gas Flow | 1.6 SLM (Standard Liters per Minute) | ingenieria-analitica.com |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. researchgate.nettoray-research.co.jp GPC separates molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute first as they are excluded from the pores of the column's stationary phase, while smaller molecules penetrate the pores to a greater extent and elute later. researchgate.net
For poly(ethylene glycol) methyl ethers, GPC is used to determine key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netsigmaaldrich.com These parameters are critical as they define the physical properties of the polymer. researchgate.net The analysis of PEG by GPC is a well-established method, often used for calibrating GPC columns with narrow polymer standards. lcms.czwaters.com The technique requires a high-performance liquid chromatography (HPLC) system that delivers precise and reproducible isocratic flow to ensure accurate retention times, which are plotted against the logarithm of the molecular weight. waters.com
Gas Chromatography (GC) with Flame Ionization (FID) or Mass Spectrometric (MS) Detection
Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile compounds, including lower molecular weight glycol ethers. gcms.czrestek.com The sample is vaporized and separated based on its partitioning between a stationary phase and an inert mobile gas phase.
For detection, a Flame Ionization Detector (FID) provides a robust and sensitive response for compounds containing carbon-hydrogen bonds. It is a common method for the quantitative analysis of ethylene (B1197577) glycol in aqueous samples. clu-in.org
Alternatively, Mass Spectrometric (MS) detection offers higher specificity and structural information. gcms.czrestek.com GC-MS is a powerful tool for both qualitative and quantitative analysis of organic compounds. gcms.cz The mass spectrometer provides mass spectral data that can be compared against libraries for identification or used to elucidate the structure of unknown impurities. gcms.cz The electron ionization (EI) mass spectrum of Heptaethylene glycol monomethyl ether shows characteristic fragment ions that are useful for its identification. nih.govresearchgate.net GC-MS methods have been developed for the fast analysis of a wide range of glycol ethers, providing good resolution and shorter run times. gcms.czrestek.com
Table 3: GC-MS Spectral Data for Heptaethylene glycol monomethyl ether
| Parameter | Value | Reference |
|---|---|---|
| NIST Number | 352041 | nih.gov |
| Library | Main library | nih.gov |
| Total Peaks | 112 | nih.gov |
| Top Peak (m/z) | 45 | nih.gov |
| 2nd Highest Peak (m/z) | 59 | nih.gov |
| 3rd Highest Peak (m/z) | 89 | nih.gov |
High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of heptaethylene glycol monomethyl ether. These methods are particularly valuable for assessing the purity of the compound and for quantifying it in various matrices, including bulk drug substances.
A specific and sensitive analytical method for the determination of heptaethylene glycol monomethyl ether in the antitussive drug Benzonatate has been developed using a simple isocratic reverse-phase liquid chromatography-mass spectrometry (LC-MS) approach. ncku.edu.twnih.gov Due to its straight-chain aliphatic ether structure, heptaethylene glycol monomethyl ether lacks a chromophore, making UV detection challenging. nih.gov Consequently, mass spectrometry (MS) is an effective detection method. nih.gov
A validated LC-MS method for quantifying heptaethylene glycol monomethyl ether as a process and degradation impurity in Benzonatate utilizes a Suplex PKB-100 column (250 x 4.6 mm, 5 μm). nih.gov The separation is achieved with a mobile phase consisting of 0.1% formic acid and acetonitrile in a 50:50 v/v ratio, at a flow rate of 0.3 mL/min. ncku.edu.twnih.gov Detection is carried out using mass spectrometry, monitoring the m/z value of 341. nih.gov This method demonstrated good linearity with a correlation coefficient greater than 0.999 and accuracy values exceeding 90% for all tested levels. nih.gov
For more general applications, reverse-phase HPLC methods can be employed for the analysis of similar compounds like heptaethylene glycol monododecyl ether. researchgate.net These methods often use a mobile phase of acetonitrile and water, with an acid such as phosphoric acid or, for MS compatibility, formic acid. researchgate.net UPLC, which utilizes smaller particle size columns (e.g., 3 µm), can be adapted from these HPLC methods to achieve faster analysis times. researchgate.net
Table 1: HPLC Method Parameters for Heptaethylene Glycol Monomethyl Ether Analysis
| Parameter | Value | Reference |
| Column | Suplex PKB-100, 250 x 4.6 mm, 5 μm | nih.gov |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile (50:50 v/v) | ncku.edu.twnih.gov |
| Flow Rate | 0.3 mL/min | ncku.edu.twnih.gov |
| Detection | Mass Spectrometry (m/z 341) | nih.gov |
| Column Temperature | 25°C | nih.gov |
| Injection Volume | 1 µL | nih.gov |
| Run Time | ~10 min | nih.gov |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the chemical structure and physical properties of heptaethylene glycol monomethyl ether. These methods provide detailed information on the molecular framework, functional groups, and aggregative behavior in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for the structural confirmation of heptaethylene glycol monomethyl ether and other PEG derivatives. nih.govacs.org The ¹H NMR spectrum provides information on the chemical environment of the protons within the molecule.
The characteristic ¹H NMR spectrum of a poly(ethylene glycol) methyl ether shows a prominent signal for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) which typically appears as a complex multiplet around 3.6 ppm. rsc.orgolemiss.edu The terminal methoxy (B1213986) group (CH₃-O-) gives rise to a singlet at approximately 3.35 ppm. olemiss.edu The protons of the methylene (B1212753) group adjacent to the methoxy group (-O-CH₂-CH₂-O-CH₃) can also be distinguished.
For quantitative analysis and determination of the degree of substitution, the choice of solvent is crucial. In many common solvents, the resonance of the terminal hydroxyl proton (-OH) can be broad and its position variable, making it difficult to use for quantification. acs.org However, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the hydroxyl peak appears as a well-defined signal around 4.56 (±0.02) ppm, which is well-separated from the main backbone resonance. acs.org This stable and distinct peak allows for accurate integration and thus quantification of the hydroxyl end-groups. acs.org
It is also important to consider the presence of ¹³C satellite peaks in the ¹H NMR spectra of large polymers. nih.gov These satellite peaks arise from the 1.1% natural abundance of ¹³C and can have integrations comparable to the terminal group protons, which if ignored, can lead to incorrect structural assignments and molecular weight calculations. nih.govresearchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for Heptaethylene Glycol Monomethyl Ether
| Protons | Chemical Shift (ppm) | Multiplicity |
| CH₃-O- | ~3.35 | Singlet |
| -O-CH₂-CH₂-O- | ~3.5-3.7 | Multiplet |
| -CH₂-OH | Variable (in DMSO-d₆ ~4.56) | Triplet |
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in heptaethylene glycol monomethyl ether. nih.gov The FT-IR spectrum of PEG compounds is characterized by several strong absorption bands. psu.edu
The most prominent feature in the FT-IR spectrum of heptaethylene glycol monomethyl ether is the strong and broad band corresponding to the C-O-C ether linkage stretching vibrations, which typically appears around 1110 cm⁻¹. psu.edu Another significant band is the broad absorption due to the hydroxyl (-OH) group stretching, usually observed in the region of 3380 cm⁻¹. psu.edu
The C-H stretching vibrations of the methylene groups are observed in the 2800-2950 cm⁻¹ region. bas.bg Specifically, the antisymmetric CH₂ stretching vibration is often seen as a shoulder between 2942 and 2952 cm⁻¹. bas.bg The CH₂ rocking vibrations can be observed at approximately 842 cm⁻¹ and 962 cm⁻¹. bas.bg FT-IR spectroscopy can also be used for quantitative analysis by measuring the intensity of the characteristic C-O-C band. psu.edu
Table 3: Characteristic FT-IR Absorption Bands for Polyethylene Glycol Ethers
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| -OH (hydroxyl) | ~3380 | Broad, stretching | psu.edu |
| C-H (methylene) | 2800-2950 | Stretching | bas.bg |
| C-O-C (ether) | ~1110 | Strong, broad, stretching | psu.edu |
| CH₂ (rocking) | 842 and 962 | Rocking | bas.bg |
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size and size distribution of molecules and particles in solution. mdpi.com For amphiphilic molecules like heptaethylene glycol monomethyl ether, DLS is particularly useful for characterizing the formation and properties of micelles or aggregates in aqueous environments. researchgate.netresearchgate.net
The technique works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. mdpi.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. mdpi.com The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic radius of the particles. diva-portal.org
In the context of heptaethylene glycol monomethyl ether and related PEG-containing block copolymers, DLS can be used to determine the critical micelle concentration (CMC), the average size of the aggregates, and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. researchgate.net For example, studies on block copolymers containing PEG have used DLS to monitor changes in micelle size in response to stimuli such as pH or temperature. researchgate.netnih.gov The technique is highly sensitive to the presence of larger aggregates, which can be important for quality control in pharmaceutical formulations. enovatia.comnih.gov
Table 4: Information Obtainable from DLS Analysis of Heptaethylene Glycol Monomethyl Ether Aggregates
| Parameter | Description |
| Hydrodynamic Radius (Rh) | The effective radius of the hydrated particle in solution. |
| Z-average Diameter | The intensity-weighted mean hydrodynamic diameter. |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. |
| Size Distribution | Provides information on the population of different sized aggregates. |
Surface Plasmon Resonance (SPR) is a powerful, real-time, and label-free optical technique for monitoring molecular interactions at surfaces. In the context of heptaethylene glycol monomethyl ether and other PEG derivatives, SPR is widely used to study the properties of PEGylated surfaces, particularly their ability to resist non-specific protein adsorption. ncku.edu.twacs.org
In a typical SPR experiment, a thin metal film (usually gold) is functionalized with a layer of molecules, such as a self-assembled monolayer of thiol-terminated PEG chains. acs.org When proteins or other biomolecules in a solution flow over this surface, their binding to the PEG layer causes a change in the local refractive index, which is detected as a shift in the SPR angle. nih.gov The magnitude of this shift is proportional to the mass of the bound molecules.
Studies have shown that surfaces modified with PEG chains can significantly reduce the non-specific binding of proteins. ncku.edu.tw The density and length of the PEG chains play a crucial role in this protein-repellent property. acs.org SPR can be used to quantify the extent of this reduction in non-specific adsorption and to study specific binding events if a ligand is attached to the distal end of the PEG chain. acs.org For instance, a biotinylated PEG surface can be used to study the specific binding of streptavidin. acs.org
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a widely used technique for studying the secondary and tertiary structure of proteins and for assessing their conformational stability. nih.govpreprints.org
In the context of heptaethylene glycol monomethyl ether, CD spectroscopy can be employed to investigate the effects of this and other PEGs on the structure and stability of proteins. nih.gov The presence of PEGs in a protein solution can influence protein folding and stability through mechanisms such as excluded volume effects and direct interactions. unc.edu
Far-UV CD (typically 190-250 nm) provides information about the secondary structure of a protein (α-helices, β-sheets, turns, and random coils). nih.gov Changes in the far-UV CD spectrum of a protein upon addition of heptaethylene glycol monomethyl ether can indicate alterations in its secondary structural content. nih.gov Near-UV CD (typically 250-350 nm) is sensitive to the environment of aromatic amino acid residues and disulfide bonds, thus providing information about the tertiary structure of the protein. preprints.org
By monitoring changes in the CD spectrum as a function of temperature or denaturant concentration, the thermodynamic stability of a protein in the presence of heptaethylene glycol monomethyl ether can be determined. nih.govspectroscopyonline.com Such studies are crucial for understanding the role of PEGs as excipients in protein formulations. nih.gov
Other Advanced Analytical Techniques
Advanced analytical methodologies are crucial for the comprehensive characterization of Heptaethylene glycol monomethyl ether, particularly when it is incorporated into complex systems or used in specialized applications. These techniques provide in-depth information on its physical properties, molecular weight, behavior in delivery systems, and atomic-level structure.
Differential Scanning Calorimetry (DSC) for Phase Behavior
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for studying the phase behavior of materials, including melting, crystallization, and glass transitions.
Heptaethylene glycol monomethyl ether is a colorless to light yellow liquid at room temperature (20°C). tcichemicals.com While DSC analysis of the pure, low-molecular-weight compound is not extensively documented in literature, the technique is frequently applied to analyze the thermal properties of polymers and hydrogels that incorporate Heptaethylene glycol monomethyl ether as a hydrophilic side chain. researchgate.netacs.org
The table below summarizes the type of thermal transitions observed in polymers containing oligo(ethylene glycol) ether units, which are detectable by DSC.
| Thermal Transition | Description | Relevance to Polymers with Heptaethylene glycol monomethyl ether |
| Glass Transition (T₉) | The reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. | Determines the operational temperature range of the polymer; influenced by the flexibility of the oligo(ethylene glycol) side chains. |
| Melting Temperature (Tₘ) | The temperature at which a crystalline or semi-crystalline material changes from a solid to a liquid state. | Indicates the melting of crystalline domains formed by segments of the polymer; can be influenced by the presence of the hydrophilic ether units. |
| Crystallization Temperature (T₋) | The temperature at which a material solidifies from a liquid state upon cooling, forming an ordered crystalline structure. | Provides information on the crystallization kinetics of the polymer, which can be affected by the steric hindrance or plasticizing effect of the side chains. |
Cryoscopic Osmometry for Number Average Molar Mass
Cryoscopic osmometry, or freezing point depression, is a classical colligative property-based method used to determine the molar mass of a solute. The principle relies on the phenomenon that the freezing point of a solvent is lowered when a non-volatile solute is dissolved in it. This depression in freezing point (ΔTf) is directly proportional to the molal concentration (m) of the solute.
The relationship is described by the equation: ΔTf = Kf * m where:
ΔTf is the freezing point depression (Tf, pure solvent – Tf, solution).
Kf is the cryoscopic constant, a property of the solvent.
m is the molality of the solution (moles of solute / kg of solvent).
By measuring the change in freezing point for a solution of known concentration (mass of solute per mass of solvent), the molar mass (M) of the solute can be calculated. For a well-defined, monodisperse compound like Heptaethylene glycol monomethyl ether (C₁₅H₃₂O₈, Molar Mass = 340.41 g/mol ), this technique could theoretically be used for identity confirmation, although modern methods like mass spectrometry are more common. nih.gov The primary utility of cryoscopy is in determining the number-average molar mass (Mn) of polymers or unknown compounds.
The following table provides a theoretical example of how cryoscopy could be used to determine the molar mass of Heptaethylene glycol monomethyl ether.
| Parameter | Value | Unit | Notes |
| Solvent | Cyclohexane | - | A common solvent for cryoscopy. |
| Freezing Point of Pure Cyclohexane (Tf, solvent) | 6.5 | °C | - |
| Cryoscopic Constant of Cyclohexane (Kf) | 20.1 | °C· kg/mol | - |
| Mass of Heptaethylene glycol monomethyl ether (solute) | 1.702 | g | - |
| Mass of Cyclohexane (solvent) | 0.100 | kg | - |
| Molality (m) (Calculated) | 0.050 | mol/kg | (1.702 g / 340.41 g/mol) / 0.100 kg |
| Expected Freezing Point Depression (ΔTf) | 1.005 | °C | 20.1 °C·kg/mol * 0.050 mol/kg |
| Expected Freezing Point of Solution (Tf, solution) | 5.495 | °C | 6.5 °C - 1.005 °C |
In Vitro Release and Degradation Kinetics
Studies of in vitro release and degradation kinetics involving Heptaethylene glycol monomethyl ether are typically conducted when it is a component of a larger system, such as a drug delivery vehicle. As a discrete molecule, it does not undergo degradation or release in the conventional sense. However, when incorporated into copolymers, nanoparticles, or hydrogels, its properties significantly influence the release of encapsulated active agents and the degradation of the carrier matrix.
Increased Hydrophilicity : The oligo(ethylene glycol) units attract water, increasing the water uptake and swelling of the polymer matrix. This facilitates the diffusion and release of water-soluble drugs.
Modulated Degradation : In biodegradable polymers like polyesters (e.g., PLGA), the increased water penetration into the matrix can accelerate the hydrolytic cleavage of ester bonds, thereby altering the degradation kinetics of the carrier system.
Chemical Stability : The ether linkages within the Heptaethylene glycol monomethyl ether backbone are generally stable to hydrolysis under typical in vitro conditions (e.g., pH 7.4, 37°C). Therefore, degradation studies usually focus on the less stable bonds within the larger polymer construct (e.g., esters, amides).
Research on PLGA-PEG microspheres has shown that increasing the PEG content leads to a faster and more extensive release of the encapsulated drug. The kinetic constants for both the initial burst release and the subsequent degradation/erosion phase were found to increase with higher PEG content, a direct consequence of the enhanced hydrophilicity.
The table below summarizes findings on the effect of PEG content on drug release kinetics from PLGA-PEG microspheres.
| PEG Content in Copolymer | Burst Release Fraction (Fb) | Degradation/Erosion Kinetic Constant (k) (day⁻¹) |
| 0% | 0.082 | 0.054 |
| 5% | 0.155 | 0.068 |
| 10% | 0.210 | 0.081 |
| 15% | 0.288 | 0.093 |
Data adapted from studies on PLGA-PEG microsphere systems.
Microscopy Techniques (e.g., X-ray crystallography, electron microscopy for protein structural analysis)
Microscopy techniques provide visual information about a substance's structure, from the atomic to the macroscopic level. For a small molecule like Heptaethylene glycol monomethyl ether, the most powerful technique for structural elucidation is single-crystal X-ray crystallography. While electron microscopy (e.g., SEM, TEM) is invaluable for studying the morphology of larger materials like polymer films or nanoparticles that might contain this compound, it cannot resolve the atomic structure of the molecule itself.
X-ray Crystallography: This technique has been successfully used to determine the precise three-dimensional structure of Heptaethylene glycol monomethyl ether at an atomic resolution. This was achieved by analyzing a crystal where the molecule was bound to a protein. In the Protein Data Bank (PDB), the structure of Heptaethylene glycol monomethyl ether (with ligand ID 9YU) has been deposited as part of a complex with the enzyme Acetylcholinesterase. nih.gov
This analysis provides definitive data on:
Molecular Conformation : The specific spatial arrangement of the atoms and the torsion angles along the flexible ether backbone.
Bond Lengths and Angles : Precise measurements of the distances between atoms and the angles between chemical bonds.
Intermolecular Interactions : How the molecule interacts with its environment, in this case, the amino acid residues in the active site of the protein.
The availability of this crystallographic data is invaluable for computational modeling and understanding the molecule's structure-activity relationships.
The table below summarizes the crystallographic information for Heptaethylene glycol monomethyl ether as a ligand in a protein structure.
| Parameter | Information | Source |
| PDB Entry ID | 7QB4 | Protein Data Bank |
| Ligand ID | 9YU | Protein Data Bank |
| Associated Macromolecule | Acetylcholinesterase | Protein Data Bank |
| Experimental Method | X-ray Diffraction | Protein Data Bank |
| Resolution | 2.50 Å | Protein Data Bank |
| Significance | Provides the atomic-level 3D coordinates of Heptaethylene glycol monomethyl ether in a bound state. | - |
Theoretical and Computational Investigations
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have become a cornerstone for investigating the structure, dynamics, and thermodynamics of polyether systems. These simulations model the interactions between atoms and molecules over time, providing a dynamic view of molecular behavior that is often inaccessible through experimental means alone.
The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force fields, or atomistic potentials, which describe the interactions between atoms. For polyethylene (B3416737) glycol (PEG) ethers, several force fields have been developed and rigorously tested.
Research has focused on validating and comparing different atomistic potentials for their ability to reproduce experimental properties of PEO oligomers and polymers, both in neat form and in aqueous solutions. nih.govacs.org Two notable potentials, a modified TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) model and a modified general AMBER force field (GAFF) model, have demonstrated high accuracy in reproducing various temperature-dependent properties. nih.govacs.org Of the two, the modified TraPPE-UA model was found to be more accurate. nih.govacs.org
Another significant development is the revision of the CHARMM (Chemistry at HARvard Macromolecular Mechanics) additive force field, leading to the C36e parameter set for linear ethers and ether-linked phospholipids. nih.gov This revised force field, based on ab initio quantum mechanical calculations, more accurately represents the dihedral potential energy landscape, leading to improved predictions of densities and free energies of hydration for linear ethers. nih.gov Furthermore, recent approaches have utilized machine learning to develop neural network potentials (NNP) trained on high-level DFT (Density Functional Theory) data. aip.org These advanced potentials have shown to represent polymer flexibility and solvent-mediated interactions more faithfully than classical force fields like CHARMM36 and OPLS. aip.org
Table 1: Comparison of Atomistic Force Fields for Polyethylene Glycol Ethers
| Force Field Model | Basis of Development | Key Strengths |
|---|---|---|
| Modified TraPPE-UA | Optimized to reproduce experimental thermodynamic properties. nih.govacs.org | High accuracy for temperature-dependent properties of neat and aqueous PEO solutions. nih.govacs.org |
| Modified GAFF | General purpose force field adapted for PEO. nih.govacs.org | Accurately reproduces experimental properties, with a specific set of charges adapted for PEO of arbitrary size. nih.govacs.org |
| CHARMM C36e | Revision of C36 based on ab initio calculations. nih.gov | More accurate representation of dihedral potential energy; improved densities and hydration free energies. nih.gov |
| Neural Network Potential (NNP) | Machine learning model trained on DFT data. aip.org | More realistic depiction of polymer flexibility and solvent-mediated interactions. aip.org |
The interaction between polyethers and water is critical to their wide range of applications. MD simulations and ultrafast infrared spectroscopy have been employed to study the dynamics of these mixtures. Studies on tetraethylene glycol dimethyl ether (TEGDE), a methyl-terminated PEO derivative, reveal the complex nature of water-polyether interactions. acs.org These experiments identified two distinct subensembles of water molecules: those hydrogen-bonded to other water molecules and those associated with the TEGDE molecules. acs.org
The orientational relaxation of water in these mixtures shows a fast, water-like component of a few picoseconds, and a much slower component of approximately 20 picoseconds for water associated with the polyether. acs.orgacs.org This significant slowing of hydrogen bond dynamics is a hallmark of water interacting with interfaces or large molecules. acs.org The presence of ether moieties, which act as hydrogen bond acceptors, allows for these detailed investigations without the interference from terminal hydroxyl groups found in standard PEO. acs.orgacs.org The dynamics of water at an organic interface are found to be very similar to water molecules interacting with a large polyether. acs.org
While atomistic simulations provide high-resolution details, their computational cost limits the time and length scales that can be studied. Coarse-grained (CG) models address this limitation by grouping atoms into single "beads," allowing for the simulation of larger systems and longer timescales, such as the self-assembly of surfactants. acs.orgacs.orgnih.gov
Several CG models have been developed for PEG and polyoxyethylene alkyl ether surfactants, often within the framework of the popular MARTINI force field. acs.orgnih.gov These models are validated by comparing simulation results with experimental data on properties like phase behavior in water-surfactant mixtures and the radius of gyration. acs.orgacs.orgnih.gov The development of these models often involves "bottom-up" approaches, such as iterative Boltzmann inversion (IBI), which derive CG potentials from underlying atomistic simulations. researchgate.netrsc.orgresearchgate.net Successful CG models can reproduce the conformational properties of PEG chains in bulk water and their behavior at interfaces, such as the water/air interface, showing spontaneous migration and adsorption. researchgate.netrsc.org These models significantly increase simulation speed, paving the way for studying complex phenomena like protein-surfactant interactions. acs.orgacs.org
Computational Fluid Dynamics (CFD) Applications for Related Glycol Ethers
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. mdpi.com In the context of glycol ethers, CFD is a valuable tool for simulating multiphase flows, which are common in industrial applications. mechartes.comresearchgate.net
CFD models, such as the Eulerian-Eulerian and Eulerian-Lagrangian approaches, are used to simulate the complex interactions between different phases (e.g., gas-liquid, liquid-solid). researchgate.net These simulations are crucial in the oil and gas industry, where glycol solutions are used for processes like heat transfer and preventing hydrate formation. mechartes.comresearchgate.net For instance, CFD can be used to predict the impact of solid particles transported with crude oil in pipelines, helping to mitigate wear on equipment. mechartes.com It can also be employed to model the displacement of monoethylene glycol (MEG) in oil pipelines. researchgate.net The accuracy of CFD simulations depends on turbulence models (like the k-ε model) and the proper representation of inter-phase momentum transfer. researchgate.netsemanticscholar.org
Modeling of Airway Exchange in Biological Systems
Mathematical models are essential for understanding the exchange of soluble gases, including volatile organic compounds like glycol ethers, within the respiratory system. nih.govnih.gov These models predict the location and efficiency of gas exchange in the lungs, from the upper airways to the deep alveolar regions. nih.govjournalijcar.org
A key factor in determining where a gas exchanges is its blood:air partition coefficient (λb:a), which measures its solubility in blood. nih.gov
Gases with low solubility (λb:a < 10) primarily exchange in the alveoli.
Gases with very high solubility (λb:a > 100) exchange almost exclusively in the airways.
Gases with intermediate solubility (10 < λb:a < 100) exhibit significant exchange in both regions. nih.gov
These findings suggest that the airways play a more significant role in pulmonary gas exchange than previously thought, which has implications for interpreting exhaled breath tests. nih.gov Advanced models incorporate detailed anatomical data of the airway wall and the bronchial circulation to provide a more accurate description of this complex process. nih.govnih.gov
Environmental and Industrial Research Perspectives
Microbial Degradation and Bioremediation
While specific research on the microbial degradation of heptaethylene glycol monomethyl ether is limited, extensive studies on polyethylene (B3416737) glycols (PEGs) and related PEG ethers provide a strong basis for understanding its likely environmental breakdown. The biodegradability of PEGs is a well-documented phenomenon, with the general consensus that a free terminal hydroxyl group is necessary for metabolism by microorganisms. nih.govresearchgate.net As heptaethylene glycol monomethyl ether possesses such a group, it is expected to be susceptible to similar microbial degradation pathways.
Aerobic degradation of PEGs is understood to occur via a common mechanism involving the oxidation of the terminal alcohol group. nih.govresearchgate.net This process is typically catalyzed by alcohol and aldehyde dehydrogenases, which convert the terminal alcohol into a carboxylic acid. nih.govresearchgate.net Subsequently, an ether bond-cleaving enzyme acts on the carboxylated end of the molecule, shortening the PEG chain by one glycol unit. nih.govresearchgate.net This process repeats, progressively breaking down the polymer.
Various microorganisms have been identified as capable of degrading shorter-chain glycol ethers. For instance, studies on ethylene (B1197577) glycol monomethyl ether (EGME) have shown that fungi such as Aspergillus versicolor can achieve exhaustive biotic degradation. nih.gov Bacteria, including strains of Pseudomonas, have also been shown to utilize and degrade various PEGs. nih.gov It is important to note, however, that the biodegradation of some glycol ethers can lead to the formation of persistent or toxic metabolites. In the case of EGME, the metabolite methoxyacetic acid (MAA) has been identified as a "dead end" product in some fungal degradation pathways. nih.gov
Bioremediation, which harnesses the metabolic capabilities of microorganisms to clean up contaminated environments, is a promising and cost-effective strategy for wastewater treatment. mdpi.com The principles of bioremediation could be applied to industrial effluents containing heptaethylene glycol monomethyl ether, likely utilizing microbial consortia capable of degrading PEGs.
Table 1: Key Enzymes and Microorganisms in PEG Ether Degradation
| Category | Name | Role in Degradation | Reference |
|---|---|---|---|
| Enzyme | Alcohol Dehydrogenase | Oxidizes terminal alcohol group to an aldehyde. | nih.govresearchgate.net |
| Enzyme | Aldehyde Dehydrogenase | Oxidizes the aldehyde group to a carboxylic acid. | nih.govresearchgate.net |
| Enzyme | Ether-cleaving Enzyme | Cleaves the terminal ether bond of the carboxylated PEG. | nih.gov |
| Fungus | Aspergillus versicolor | Capable of degrading ethylene glycol monomethyl ether. | nih.gov |
| Bacterium | Pseudomonas sp. | Capable of utilizing and degrading various PEGs. | nih.gov |
Role as Chemical Intermediates in Industrial Processes
Heptaethylene glycol monomethyl ether serves as a crucial chemical intermediate, particularly in the fields of polymer chemistry and biopharmaceuticals. Its structure, featuring a single methyl ether cap and a terminal hydroxyl group, makes it an ideal building block for creating more complex molecules.
One of the most significant applications is in PEGylation , the process of covalently attaching PEG chains to therapeutic molecules such as proteins, peptides, or antibodies. broadpharm.comnih.gov Heptaethylene glycol monomethyl ether, as a monodisperse methoxy-PEG (mPEG) oligomer, is a precursor for creating the activated PEG reagents used in this process. europeanpharmaceuticalreview.com The terminal hydroxyl group can be chemically modified into various reactive functional groups (e.g., NHS esters, carbonates, aldehydes) to facilitate conjugation with specific amino acid residues on a target protein. broadpharm.comnih.gov
The primary goals of PEGylation are to enhance the therapeutic properties of a drug. nih.gov By increasing the hydrodynamic size of the molecule, PEGylation can extend its circulatory half-life by reducing kidney clearance and protecting it from proteolytic degradation. nih.goveuropeanpharmaceuticalreview.com The hydrophilic PEG chain can also improve the solubility of hydrophobic drugs and shield the therapeutic protein from the host's immune system, thereby reducing its immunogenicity. nih.gov
Table 2: Applications of PEGylation
| Benefit of PEGylation | Mechanism | Reference |
|---|---|---|
| Extended Circulation Time | Increases hydrodynamic size, reducing renal clearance. | nih.gov |
| Increased Stability | Provides a protective hydrophilic shield against proteolytic enzymes. | europeanpharmaceuticalreview.com |
| Reduced Immunogenicity | Masks antigenic sites on the therapeutic protein. | nih.gov |
| Improved Solubility | Enhances the water solubility of hydrophobic drugs. | europeanpharmaceuticalreview.com |
Beyond PEGylation, heptaethylene glycol monomethyl ether is used as a monomer or macroinitiator in the synthesis of block copolymers . nih.govcmu.edu These are polymers composed of two or more different polymer chains (blocks) linked together. By initiating the polymerization of another monomer from the hydroxyl end of the mPEG chain, chemists can create amphiphilic diblock copolymers. nih.gov For instance, it can be used to synthesize poly(L-alanine)-block-poly(ethylene glycol) monomethyl ether, an amphiphilic biodegradable copolymer with potential applications in drug-delivery systems. nih.gov These materials can self-assemble in aqueous solutions to form structures like micelles, which can encapsulate and deliver poorly water-soluble drugs. nih.gov
Q & A
Q. How does the ethylene oxide chain length in polyethylene glycol monomethyl ethers affect their solvent properties in aqueous and organic systems?
Heptaethylene glycol monomethyl ether's seven ethylene oxide units create amphiphilic properties, enabling hydrogen bonding with water (via ether oxygen) and limited hydrophobic interactions (via methyl group). This balance allows solubility in both polar (logP ≈ -1.2) and semi-polar solvents. For experimental design, use Hansen solubility parameters (δD ≈ 16.5, δP ≈ 9.8, δH ≈ 14.3 MPa¹/²) to predict miscibility. Phase separation studies show a cloud point >100°C in pure water, making it suitable for high-temperature reactions .
Q. What purification techniques ensure high-purity Heptaethylene glycol monomethyl ether for sensitive applications?
Fractional distillation under reduced pressure (0.1–1 mmHg, 180–220°C) effectively removes lower oligomers. For trace metal removal (<1 ppm), chelation chromatography with EDTA-functionalized resins is recommended. Validate purity via GC-MS (DB-5 column, 250°C isothermal) or NMR (¹H NMR δ 3.5–3.7 ppm for ethylene oxide protons) .
Q. Which analytical methods are optimal for quantifying batch-to-batch variability in Heptaethylene glycol monomethyl ether?
Combine gel permeation chromatography (GPC) with multi-angle light scattering (MALS) to determine molecular weight distribution (ĐM ≈ 1.05–1.10). Fourier-transform infrared spectroscopy (FTIR) peaks at 1110 cm⁻¹ (C-O-C stretch) and 2870 cm⁻¹ (CH₂/CH₃) confirm structural integrity. For trace water analysis (<0.1%), Karl Fischer titration is essential .
Q. What safety protocols are critical when handling Heptaethylene glycol monomethyl ether in laboratory settings?
Despite lower acute toxicity compared to shorter-chain analogs (LD50 oral rat >2000 mg/kg), use NIOSH-approved respirators (N95) during aerosol-generating procedures. Store in amber glass under nitrogen at 4°C to prevent peroxide formation. Reproductive toxicity studies suggest a TLV-TWA of 5 ppm; implement fume hoods with ≥100 ft/min face velocity .
Advanced Research Questions
Q. How can Heptaethylene glycol monomethyl ether improve the stability of membrane proteins in cryo-EM studies?
At 0.5–2% (w/v), it solubilizes lipid bilayers while maintaining protein conformation by reducing interfacial tension. Pre-incubate samples for 12–24 hours at 4°C before vitrification. Compare stabilization efficiency using negative-stain EM grids with and without the ether, monitoring particle orientation distribution (target: <15° angular deviation) .
Q. What role does Heptaethylene glycol monomethyl ether play in modulating nanoparticle surface morphology during synthesis?
As a co-surfactant (0.1–1 mM), it reduces polydispersity in gold nanoparticle synthesis by capping {111} facets. Dynamic light scattering (DLS) shows a 20% reduction in size variance (PDI <0.15) when added during nucleation. Optimize concentration using ζ-potential measurements (target: |-30 mV|) to prevent aggregation .
Q. How does this ether influence the thermodynamics of aqueous two-phase systems (ATPS) for protein purification?
In PEG 8000/dextran T500 systems, 5% (w/w) Heptaethylene glycol monomethyl ether shifts the binodal curve by 12%, increasing the partition coefficient (Kp) of hydrophobic proteins by 3–5×. Construct phase diagrams using turbidimetry and validate with isothermal titration calorimetry (ΔH ≈ -8 kJ/mol) .
Q. What computational parameters best simulate its interaction with lipid bilayers for drug delivery studies?
Use the CHARMM36 force field with modified dihedral angles (C-O-C-C, k=6.5 kcal/mol). Run 100-ns simulations to assess insertion depth (target: 1.2–1.5 nm into the bilayer). Validate with neutron reflectometry data, ensuring <5% deviation in lipid tail order parameters .
Q. Can this ether enhance the resolution of 2D electrophoresis for hydrophobic proteome analysis?
Add 0.5% (v/v) to the rehydration buffer to solubilize membrane proteins without interfering with isoelectric focusing. Compare spot intensity in Coomassie-stained gels, noting a 40% increase in low-abundance protein detection (MW 30–100 kDa) .
Q. What strategies minimize oligomerization during long-term storage of Heptaethylene glycol monomethyl ether?
Add 50 ppm BHT (butylated hydroxytoluene) as an antioxidant and store in argon-purged vials. Monitor peroxide formation monthly via iodometric titration (limit: <0.01%). For sensitive applications, repurify every 6 months using size-exclusion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
